molecular formula C13H15BrN2 B8153930 2-(4-Bromophenyl)-1-isobutyl-1H-imidazole

2-(4-Bromophenyl)-1-isobutyl-1H-imidazole

Cat. No.: B8153930
M. Wt: 279.18 g/mol
InChI Key: ZRRIXDWQWAJOFG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-isobutyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 4-bromophenyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-isobutyl-1H-imidazole typically involves the formation of the imidazole ring followed by the introduction of the 4-bromophenyl and isobutyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-bromobenzaldehyde, isobutylamine, and glyoxal can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-isobutyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products depend on the specific reactions. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-1-isobutyl-1H-imidazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1-isobutyl-1H-imidazole is unique due to the combination of its imidazole ring and the specific substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2-methylpropyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-10(2)9-16-8-7-15-13(16)11-3-5-12(14)6-4-11/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRIXDWQWAJOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN=C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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